1-[3-(cyclopentyloxy)phenyl]ethan-1-one
Description
1-[3-(Cyclopentyloxy)phenyl]ethan-1-one is an acetophenone derivative characterized by a cyclopentyl ether group attached to the meta position of the phenyl ring. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.26 g/mol. The cyclopentyloxy substituent introduces steric bulk and lipophilicity, distinguishing it from simpler acetophenones.
Properties
CAS No. |
879373-58-7 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(cyclopentyloxy)phenyl]ethan-1-one typically involves the reaction of 3-(cyclopentyloxy)benzaldehyde with an appropriate acetylating agent. One common method is the Friedel-Crafts acylation, where the benzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Cyclopentyloxy)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: HNO3/H2SO4 for nitration, Cl2/FeCl3 for chlorination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the phenyl ring.
Scientific Research Applications
1-[3-(Cyclopentyloxy)phenyl]ethan-1-one has shown significant potential in various fields of research and industry:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(cyclopentyloxy)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclopentyloxy group can influence the compound’s binding affinity and specificity, affecting its overall activity .
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The cyclopentyl substituent introduces greater steric hindrance than cyclopropyl or benzyl groups, which may influence reaction kinetics in synthetic pathways .
- Thermal Stability: Benzyloxy derivatives (e.g., 3-benzyloxyacetophenone) exhibit higher melting points (29–30°C) than liquid-phase difluoromethoxy analogs, suggesting stronger intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
